molecular formula C8H16N2O B14787543 3,3-Dimethyl-5-(methylamino)piperidin-2-one

3,3-Dimethyl-5-(methylamino)piperidin-2-one

Cat. No.: B14787543
M. Wt: 156.23 g/mol
InChI Key: CSKJQBHBODXBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-5-(methylamino)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as building blocks in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-(methylamino)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutan-2-one with methylamine, followed by cyclization to form the piperidinone ring .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-(methylamino)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3,3-Dimethyl-5-(methylamino)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(methylamino)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-5-(methylamino)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3,3-dimethyl-5-(methylamino)piperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-8(2)4-6(9-3)5-10-7(8)11/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

CSKJQBHBODXBKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.